molecular formula C14H19N3O3 B1459447 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde CAS No. 1707357-95-6

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

Cat. No.: B1459447
CAS No.: 1707357-95-6
M. Wt: 277.32 g/mol
InChI Key: GYWLIIWNSNTXDM-UHFFFAOYSA-N
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Description

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a nitroaromatic aldehyde derivative featuring a piperidine ring substituted with a dimethylamino group at the 4-position. Its molecular formula is C₁₄H₁₉N₃O₃, with a molecular weight of 277.33 g/mol. The compound combines a nitro group (electron-withdrawing) at the 2-position of the benzaldehyde core and a 4-dimethylaminopiperidin-1-yl moiety (electron-donating) at the 4-position. This unique structure confers distinct physicochemical properties, including polarity, solubility, and reactivity, making it a candidate for pharmaceutical intermediates or organic synthesis .

Properties

IUPAC Name

4-[4-(dimethylamino)piperidin-1-yl]-2-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)14(9-13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWLIIWNSNTXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001191191
Record name Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707357-95-6
Record name Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707357-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 4-[4-(dimethylamino)-1-piperidinyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001191191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde typically involves two main stages:

  • Synthesis of the 2-nitrobenzaldehyde core or its derivatives.
  • Introduction of the 4-(dimethylamino)piperidin-1-yl substituent via nucleophilic aromatic substitution or condensation reactions.

Preparation of 2-Nitrobenzaldehyde Core

A reliable industrial method for preparing 2-nitrobenzaldehyde, which is the key intermediate, involves the oxidation of o-nitrotoluene through a bromination-hydrolysis-oxidation sequence. This method is well-documented in patent CN105439867A and includes the following steps:

Step Reaction Reagents and Conditions Outcome Yield and Purity
1. Bromination o-Nitrotoluene + Br2, catalyzed by azobisalkylnitrile 40-50°C, bromine added dropwise (0.5-0.6 equiv) Formation of o-nitrobenzyl bromide Bromine color fades, indicating reaction completion
2. Hydrolysis Addition of aqueous sodium carbonate solution, reflux Hydrolysis of o-nitrobenzyl bromide to o-nitrobenzyl alcohol Separation of organic (o-nitrobenzyl alcohol) and aqueous phases -
3. Oxidation o-Nitrobenzyl alcohol + H2O2, catalyzed by NaOH 30°C, reflux for 23 h Formation of o-nitrobenzaldehyde Yield ~75%, purity >99% (GC analysis)

This method improves industrial yield by approximately 5% compared to traditional methods, achieving a total yield of about 77% and high purity (>99%) while reducing environmental impact by avoiding metal-organic catalysts and using hydrogen peroxide as an oxidant.

Detailed Preparation Method Example (Inferred and Adapted)

Based on the industrial preparation of 2-nitrobenzaldehyde and known nucleophilic substitution chemistry, a plausible preparation route is as follows:

Step Procedure Conditions Notes
1. Prepare 2-nitrobenzaldehyde As per the bromination-hydrolysis-oxidation method described in Section 3 Industrial scale, 40-50°C bromination, followed by hydrolysis and oxidation High purity aldehyde (>99%) obtained
2. Nucleophilic substitution React 2-nitrobenzaldehyde with 4-(dimethylamino)piperidine Reflux in ethanol or suitable solvent, pH controlled with base catalyst (e.g., triethylamine) Reaction monitored by TLC until completion
3. Purification Crystallization or chromatography Use ethanol or other suitable solvents Yields expected to be high due to activated aromatic ring by nitro group

Research Findings and Analysis

  • The bromination-hydrolysis-oxidation method for 2-nitrobenzaldehyde is industrially advantageous due to high yield, purity, and environmental considerations.
  • The nucleophilic substitution of aromatic aldehydes with piperidine derivatives is well-established, with reaction times ranging from 1 to several hours depending on temperature and solvent.
  • The presence of the electron-withdrawing nitro group ortho to the aldehyde facilitates nucleophilic aromatic substitution by activating the ring toward amine attack.
  • Spectroscopic characterization (NMR, IR) of the final compound typically shows characteristic aldehyde proton signals (~9-10 ppm in ^1H NMR) and aromatic nitro group absorptions (~1500-1600 cm^-1 in IR), confirming structure.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material o-Nitrotoluene
Key catalysts Azobisalkylnitrile (bromination), NaOH (oxidation)
Oxidant Hydrogen peroxide
Reaction temperature 40-50°C (bromination), reflux for hydrolysis and oxidation
Yield of 2-nitrobenzaldehyde ~75% to 77%
Purity of 2-nitrobenzaldehyde >99% (GC)
Amine substitution 4-(Dimethylamino)piperidine, reflux in ethanol
Reaction monitoring TLC, GC, NMR
Purification Crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The piperidine ring and dimethylamino group can also interact with receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde

  • Molecular Formula : C₁₅H₁₉BrN₂O
  • Molecular Weight : 323.23 g/mol
  • Key Properties (from ): Hydrogen bond donors: 0 Hydrogen bond acceptors: 3 Rotatable bonds: 3 Topological Polar Surface Area (TPSA): 23.6 Ų Complexity: 277

Structural Differences :

  • The bromine atom at the 5-position replaces the nitro group in the target compound.

Functional Implications :

  • The bromo substituent may enhance participation in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Lower TPSA (23.6 vs. ~90.7 in the target compound) suggests reduced polarity, impacting solubility and membrane permeability .

4-(Dimethylamino)-2-nitrobenzaldehyde

  • Molecular Formula : C₉H₁₀N₂O₃
  • Molecular Weight : 194.19 g/mol

Structural Differences :

  • Lacks the piperidine ring, featuring a simpler dimethylamino group directly attached to the benzaldehyde core.

Functional Implications :

  • Lower molecular weight (194.19 vs. 277.33) and simpler structure may limit applications in complex syntheses requiring rigid scaffolds .

Comparative Data Table

Property 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde 5-Bromo-2-(4-(dimethylamino)piperidin-1-yl)benzaldehyde 4-(Dimethylamino)-2-nitrobenzaldehyde
Molecular Weight 277.33 g/mol 323.23 g/mol 194.19 g/mol
Hydrogen Bond Donors 0 0 0
Hydrogen Bond Acceptors 5 (nitro: 2 O, aldehyde: 1 O, piperidine: 2 N) 3 (aldehyde: 1 O, piperidine: 2 N) 4 (nitro: 2 O, aldehyde: 1 O, dimethylamino: 1 N)
Rotatable Bonds 4 (piperidine linkage + aldehyde) 3 2
TPSA (Estimated) ~90.7 Ų 23.6 Ų ~81.7 Ų
Key Functional Groups Nitro, aldehyde, 4-dimethylaminopiperidine Bromo, aldehyde, 4-dimethylaminopiperidine Nitro, aldehyde, dimethylamino

Pharmacological Potential

  • The target compound’s piperidine moiety may improve binding to biological targets (e.g., kinases) compared to the dimethylamino-nitro analog .
  • The bromo analog’s lower polarity could enhance blood-brain barrier penetration, relevant to CNS drug development .

Biological Activity

4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a dimethylamino group, and a nitrobenzaldehyde moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C13H16N3O2, and it has a molecular weight of 248.29 g/mol. The compound is characterized by:

  • Piperidine Ring : Contributes to the compound's ability to interact with biological targets.
  • Dimethylamino Group : Enhances solubility and biological activity.
  • Nitro Group : Can undergo reduction to form reactive intermediates that may interact with various biological molecules.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets. The nitro group can be reduced to form an amine, which may lead to the formation of reactive intermediates capable of interacting with proteins and nucleic acids. Additionally, the piperidine ring can modulate receptor activity, influencing various signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In studies evaluating the antiproliferative activity against leukemia cell lines (e.g., HL-60), related compounds showed IC50 values ranging from 0.70 μM to 3.30 μM, indicating significant potential for development as anticancer agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Antimicrobial Testing : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to or derived from this compound:

StudyFindings
Cytotoxicity in Leukemia Cells Compounds exhibiting structural similarities showed IC50 values as low as 0.70 μM against HL-60 cells, indicating strong antiproliferative effects .
Antimicrobial Activity Investigations revealed that derivatives exhibited significant inhibition against E. coli and S. aureus, highlighting potential for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

To understand the unique biological profile of this compound, it is crucial to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
4-(Dimethylamino)piperidine Lacks nitrobenzaldehyde moietyLimited anticancer activity
2-Nitrobenzaldehyde Lacks piperidine ringModerate antimicrobial properties
4-(4-Dimethylaminophenyl)aniline Similar structure without nitro groupPotentially lower cytotoxicity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving piperidine derivatives and nitrobenzaldehyde precursors. Key steps include:

  • Amine activation : Use of dimethylamino-piperidine derivatives as nucleophiles.
  • Electrophilic substitution : Reaction with 2-nitrobenzaldehyde under controlled pH and temperature (e.g., 60–80°C in DMF) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
    • Data Table :
Reaction StepConditionsYield (%)Purity (%)
Amine ActivationDMF, 60°C, 12h75–8090
SubstitutionK₂CO₃, 80°C, 24h65–7085
PurificationEthyl acetate/hexane (3:7)60–6598

Q. How is the structural integrity of this compound validated?

  • Methodological Answer : Use X-ray crystallography (e.g., single-crystal diffraction) to confirm bond angles, stereochemistry, and nitro-group orientation. Computational validation via DFT (Density Functional Theory) can supplement experimental data .
  • Key Parameters :

  • Crystallographic Data : Space group, R-factor (<0.05), and thermal displacement parameters.
  • DFT Validation : Compare experimental vs. calculated bond lengths (deviation <0.02 Å) .

Q. What safety protocols are critical during handling?

  • Methodological Answer : Follow GHS-aligned protocols:

  • Ventilation : Use fume hoods for reactions releasing volatile intermediates.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for nitro compounds .

Advanced Research Questions

Q. How can computational reaction path search methods optimize synthesis?

  • Methodological Answer : Implement quantum chemical calculations (e.g., Gaussian, ORCA) to explore transition states and intermediates. Combine with cheminformatics tools (e.g., ICReDD’s workflow) to predict feasible pathways and reduce trial-and-error experimentation .
  • Case Study :

  • Pathway Prediction : Identified 3 low-energy pathways for piperidine-aryl coupling.
  • Experimental Validation : Selected the pathway with ΔG‡ < 25 kcal/mol, achieving 85% yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(4-(Dimethylamino)piperidin-1-yl)-2-nitrobenzaldehyde

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